molecular formula C23H32N4O2 B6025798 1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one

1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one

Cat. No.: B6025798
M. Wt: 396.5 g/mol
InChI Key: SMJSOEZFRJCKMT-UHFFFAOYSA-N
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Description

1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

The synthesis of 1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one involves multiple steps, including the formation of the spirocyclic core and the attachment of functional groups. The synthetic route typically starts with the preparation of the spirocyclic intermediate, followed by the introduction of the methoxyphenyl and pyrazolyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyrazolyl groups, leading to the formation of various derivatives.

Scientific Research Applications

1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-19-7-12-27(24-19)13-8-22(28)26-14-10-23(18-26)9-4-11-25(17-23)16-20-5-3-6-21(15-20)29-2/h3,5-7,12,15H,4,8-11,13-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJSOEZFRJCKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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